![molecular formula C20H24N6 B062412 Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)- CAS No. 174655-05-1](/img/structure/B62412.png)
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein kinase B (PKB or Akt) is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of PKB activity has been linked to the development and progression of various cancers. Therefore, PKB inhibitors have emerged as potential anticancer agents. Compound 1 is a novel PKB inhibitor that has shown promising results in preclinical studies.
Mechanism of Action
Compound 1 exerts its anticancer effects by inhibiting PKB activity. PKB regulates various signaling pathways involved in cell proliferation, survival, and metabolism. Inhibition of PKB activity by compound 1 leads to the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Biochemical and physiological effects:
Compound 1 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p27. In addition, compound 1 has been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a potent and selective PKB inhibitor, making it a valuable tool for studying PKB signaling pathways. However, its poor solubility and stability in aqueous solutions can limit its use in some experiments.
Future Directions
There are several potential future directions for the development of compound 1. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and stability. Another direction is the evaluation of its efficacy in combination with other anticancer agents. Furthermore, the identification of biomarkers that can predict response to compound 1 could improve patient selection and treatment outcomes. Finally, the development of analogs of compound 1 with improved potency and selectivity could lead to the discovery of novel anticancer agents.
Synthesis Methods
Compound 1 can be synthesized using a multi-step process involving the reaction of 2-amino-4,6-dichloropyrimidine with 5-methyl-6-((methylamino)methyl)-1,2,3,4-tetrahydronaphthalen-2-amine. The resulting intermediate is then reacted with 2-chloro-5-nitropyridine to yield compound 1.
Scientific Research Applications
Compound 1 has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have also demonstrated its efficacy in inhibiting tumor growth in xenograft models.
properties
CAS RN |
174655-05-1 |
---|---|
Molecular Formula |
C20H24N6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25) |
InChI Key |
RQBYJPVEDCXUAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
Other CAS RN |
174655-05-1 |
synonyms |
5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.